Omeprazole-13C,D3 Sulfone

描述

Omeprazole-13C,D3 Sulfone is a labeled metabolite of Omeprazole, a widely used proton pump inhibitor. This compound is specifically designed for research purposes, incorporating stable isotopes of carbon and deuterium. The labeling allows for precise tracking and analysis in various scientific studies, particularly in pharmacokinetics and metabolic research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-13C,D3 Sulfone involves the incorporation of stable isotopes into the Omeprazole molecule. The process typically starts with the synthesis of Omeprazole, followed by the introduction of carbon-13 and deuterium atoms. The sulfone group is then added through oxidation reactions. Common reagents used in these steps include deuterated solvents and carbon-13 labeled precursors .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced chromatographic techniques for purification. The use of automated synthesis and high-throughput screening methods ensures consistency and efficiency in production .

化学反应分析

Types of Reactions: Omeprazole-13C,D3 Sulfone undergoes various chemical reactions, including:

Oxidation: Conversion of the sulfoxide group to a sulfone.

Reduction: Potential reduction of the sulfone back to a sulfoxide under specific conditions.

Substitution: Reactions involving the replacement of functional groups on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products:

科学研究应用

Pharmacokinetic Studies

Omeprazole-13C,D3 sulfone is primarily utilized in pharmacokinetic studies to trace the metabolism and distribution of omeprazole in biological systems. Its stable isotopic labeling allows for precise quantification and identification of metabolites through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Case Study: Metabolite Profiling in Mice

A study investigated the pharmacokinetics of omeprazole and its metabolites in mouse models by administering this compound alongside unlabelled omeprazole. This approach enabled researchers to identify a total of seventeen metabolites using mass difference analysis between the labeled and unlabeled compounds. The study assessed various administration routes (oral, intravenous, intraperitoneal) and provided insights into the central nervous system-related effects of omeprazole metabolites .

| Administration Route | Metabolites Identified | Key Findings |

|---|---|---|

| Oral | 17 metabolites | Unique profiles based on route |

| Intravenous | 17 metabolites | Enhanced understanding of CNS effects |

| Intraperitoneal | 17 metabolites | Variability in metabolite profiles |

Drug Interaction Studies

This compound is instrumental in studying drug-drug interactions, particularly with clopidogrel, an antiplatelet medication. Research has shown that omeprazole can inhibit the metabolic activation of clopidogrel, affecting its efficacy.

Case Study: Interaction with Clopidogrel

A comprehensive investigation was conducted to evaluate how omeprazole influences clopidogrel metabolism. The study utilized this compound to trace the metabolic pathways involved. Findings indicated that co-administration led to significant alterations in clopidogrel's pharmacokinetics, highlighting the importance of monitoring drug interactions in clinical settings.

Toxicogenetic Studies

Research has also focused on the toxicogenetic impacts of long-term omeprazole use, including potential genomic instability. The use of this compound allows for a detailed examination of these effects at a molecular level.

Case Study: Genomic Instability

A systematic review analyzed over 80 clinical reports and numerous in vitro and in vivo studies to correlate omeprazole's pharmacological effects with its toxicogenetic risks. The findings suggest that prolonged use may induce genomic instability, potentially increasing cancer risk. Utilizing stable isotopes like this compound aids in understanding these mechanisms more comprehensively .

| Study Type | Findings | Implications |

|---|---|---|

| Clinical Reports | Genomic instability linked | Cancer risk assessment |

| In Vitro Studies | Toxic effects observed | Need for caution in long-term use |

| In Vivo Studies | Metabolic pathway insights | Understanding drug behavior |

Mechanistic Investigations

The mechanistic role of this compound extends to understanding its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Study: Cytochrome P450 Interactions

Research has highlighted how omeprazole affects cytochrome P450 activity, specifically CYP2C19. By employing the labeled compound, scientists can elucidate how different forms of omeprazole influence enzyme activity and subsequent drug metabolism .

作用机制

Omeprazole-13C,D3 Sulfone exerts its effects by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from conditions like gastroesophageal reflux disease and peptic ulcers. The labeled isotopes allow for detailed tracking of the compound’s distribution and metabolism in the body, providing insights into its molecular targets and pathways .

相似化合物的比较

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: An enantiomer of Omeprazole with similar therapeutic effects.

Lansoprazole: Another proton pump inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness: Omeprazole-13C,D3 Sulfone is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This feature distinguishes it from other similar compounds, making it a valuable tool in pharmacokinetic and metabolic research .

生物活性

Omeprazole-13C,D3 sulfone is a stable isotope-labeled derivative of omeprazole, a well-known proton pump inhibitor (PPI) primarily used for treating gastroesophageal reflux disease (GERD) and other conditions associated with excessive gastric acid production. The unique isotopic labeling of this compound allows researchers to trace its metabolic pathways and understand its biological activity in greater detail.

Chemical Structure and Properties

The chemical formula for this compound is . This compound retains the core structure of omeprazole while incorporating deuterium and carbon-13 isotopes, which are crucial for metabolic studies. The isotopic labeling enhances the sensitivity and specificity of analytical techniques such as mass spectrometry, enabling detailed tracking of the compound in biological systems.

Omeprazole acts by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. The sulfone metabolite retains some biological activity associated with this inhibition. Studies indicate that this compound may influence drug metabolism, particularly concerning cytochrome P450 enzymes, which are essential for drug metabolism in humans .

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound reveals that its absorption and distribution can vary significantly based on the route of administration (oral, intravenous, or intraperitoneal). A study involving mice demonstrated that different administration routes resulted in distinct metabolite profiles in both plasma and brain tissues. This indicates that metabolic pathways may be influenced by the method of delivery, affecting both efficacy and safety profiles .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Varies by route |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-life | 0.5 - 1 hour |

| Volume of Distribution | 0.5 - 1.0 L/kg |

Biological Activity and Clinical Implications

This compound's biological activity has been studied extensively concerning its interactions with other medications. It is known to affect the pharmacodynamics and pharmacokinetics of co-administered drugs, especially those metabolized by CYP2C19. This interaction can lead to altered therapeutic effects or increased risk of adverse effects when used alongside drugs like clopidogrel .

Case Studies

- Case Study: Drug Interaction with Clopidogrel

- Objective : To investigate the impact of omeprazole on clopidogrel metabolism.

- Findings : Patients receiving clopidogrel alongside omeprazole exhibited reduced antiplatelet activity due to CYP2C19 inhibition by omeprazole, leading to increased cardiovascular event rates.

- Case Study: CNS Effects

属性

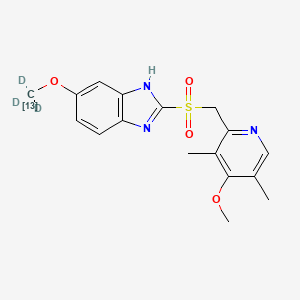

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQEYRTSRFZEO-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。